Bambuterol hydrochloride

概要

説明

バンブテロールは、気管支けいれんを伴う喘息やその他の肺疾患の治療に主に使用される長時間作用型βアドレナリン受容体作動薬です。 これはテルブタリンのプロドラッグであり、体内で代謝されて活性薬物テルブタリンを生成することを意味します 。 バンブテロールは、その作用時間の延長で知られており、喘息の長期管理に適しています .

製法

合成経路と反応条件

バンブテロールの合成には、いくつかの重要なステップが含まれます。

出発物質: 合成は、3',5'-ジヒドロキシアセトフェノンから始まります。

ジメチルカルバモイル化: この化合物は、ジメチルカルバモイルクロリドと反応して、5-アセチル-1,3-フェニレンビス(ジメチルカルバメート)を形成します。

ハロゲン化: 次に、中間体を臭素を使用してハロゲン化して、5-(ブロモアセチル)-1,3-フェニレンビス(ジメチルカルバメート)を生成します。

工業的製造方法

バンブテロールの工業的製造は、通常、同じ合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の高収率と純度を確保するために、反応条件を慎重に制御することが含まれます。 自動反応器と精製システムの使用により、一貫した品質を実現できます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of bambuterol involves several key steps:

Starting Material: The synthesis begins with 3’,5’-dihydroxyacetophenone.

Dimethylcarbamoylation: This compound is reacted with dimethylcarbamoyl chloride to form 5-acetyl-1,3-phenylene bis(dimethylcarbamate).

Halogenation: The intermediate is then halogenated using bromine to produce 5-(bromoacetyl)-1,3-phenylene bis(dimethylcarbamate).

Amination: Finally, the bromo compound is reacted with tert-butylamine to yield bambuterol.

Industrial Production Methods

Industrial production of bambuterol typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in achieving consistent quality .

化学反応の分析

Hydrolytic Pathway

Hydrolysis is the primary route for bambuterol activation, catalyzed predominantly by plasma cholinesterase (pChE) . This enzyme cleaves the carbamate groups in bambuterol, yielding terbutaline through sequential reactions:

-

Initial hydrolysis : Bambuterol → Monocarbamate intermediate.

-

Secondary hydrolysis : Monocarbamate intermediate → Terbutaline.

Key findings:

-

Bambuterol is a potent inhibitor of pChE , creating a feedback loop that partially suppresses its own metabolism .

-

Hydrolysis accounts for ~70% of terbutaline formation in individuals with normal pChE activity .

-

Nonlinear pharmacokinetics arise in populations with inhibited or deficient pChE (e.g., pediatric patients) .

Oxidative Pathway

Oxidative metabolism, mediated by cytochrome P450 enzymes (CYP2D6) , complements hydrolysis, particularly in pChE-deficient individuals:

-

Hydroxylation : Bambuterol undergoes CYP2D6-catalyzed hydroxylation at the benzene ring.

-

Demethylation : Hydroxylated intermediates lose methyl groups, forming unstable compounds.

-

Spontaneous hydrolysis : These intermediates break down non-enzymatically to terbutaline .

Key findings:

-

Oxidative metabolites (e.g., hydroxy-bambuterol) exhibit shorter half-lives (<6 hours) compared to bambuterol (>24 hours) .

-

CYP2D6 activity compensates for pChE deficiency, ensuring terbutaline generation despite enzyme polymorphisms .

Table 1: Comparative Analysis of Bambuterol Metabolic Pathways

Interplay Between Pathways

The two pathways exhibit dose- and enzyme-dependent synergism:

-

At low doses (<10 mg) , hydrolysis dominates due to pChE’s high affinity for bambuterol .

-

At higher doses (>20 mg) , pChE inhibition shifts metabolism toward oxidation .

-

Ethnic variability : While terbutaline AUC correlates linearly with bambuterol AUC across ethnic groups, pChE activity varies by population, influencing pathway predominance .

Environmental Degradation

Though not directly related to therapeutic metabolism, bambuterol’s environmental breakdown mirrors its hydrolytic pathway:

-

Hydrolysis in water produces terbutaline, with a predicted environmental concentration (PEC) of 0.0012 µg/L —orders of magnitude below toxicity thresholds .

Clinical Implications

-

pChE-deficient patients : Dependence on oxidative metabolism necessitates dose adjustments to avoid toxicity .

-

Pediatric use : Nonlinear pharmacokinetics in children demand careful monitoring due to immature pChE systems .

The chemical reactivity of this compound underscores its design as a prodrug, balancing stability for oral administration with controlled activation to terbutaline. These pathways highlight the importance of enzyme polymorphisms and dosing strategies in optimizing therapeutic outcomes.

科学的研究の応用

Clinical Applications

Bambuterol hydrochloride is indicated for:

- Asthma Management : Approved for the treatment of asthma in multiple countries, it provides relief from bronchospasm and improves airflow in patients suffering from reversible airway obstruction .

- Chronic Obstructive Pulmonary Disease (COPD) : While primarily used for asthma, its bronchodilatory effects can also benefit patients with COPD, although specific studies are less frequent.

Pharmacokinetics and Mechanism of Action

Bambuterol is metabolized to terbutaline by butyrylcholinesterase, predominantly in lung tissue. Key pharmacokinetic properties include:

- Absorption : Following oral administration, it has a bioavailability of about 20% .

- Duration of Action : The drug exhibits a 24-hour duration of action, allowing for once-daily dosing, which enhances patient compliance .

- Peak Concentration : Peak plasma concentrations of terbutaline occur approximately 3.9 to 6.8 hours post-ingestion .

Table 1: Pharmacokinetic Parameters of Bambuterol

| Parameter | Value |

|---|---|

| Bioavailability | 20% |

| Peak Plasma Concentration | 3.9 - 6.8 hours |

| Duration of Action | 24 hours |

| Recommended Dosage | Once daily (10 mg or 20 mg) |

Comparative Studies

Several studies have compared bambuterol with other bronchodilators like terbutaline and salmeterol:

- A study involving children aged 2-5 years showed that once-daily bambuterol was as safe and effective as terbutaline administered three times daily .

- Another study compared oral bambuterol with inhaled salmeterol, demonstrating comparable efficacy in improving lung function while highlighting the advantages of oral administration .

Table 2: Efficacy Comparison Between Bambuterol and Terbutaline

| Parameter | Bambuterol (Once Daily) | Terbutaline (Three Times Daily) |

|---|---|---|

| Morning Peak Expiratory Flow | +23.3 L/min | +16.9 L/min |

| Evening Peak Expiratory Flow | +20.6 L/min | +20.2 L/min |

| Safety Profile | Good | Good |

Case Studies and Clinical Trials

Multiple clinical trials have been conducted to assess the safety and efficacy of bambuterol:

- A randomized double-blind study involving preschool children demonstrated that both treatments were well tolerated with no significant adverse events reported .

- Another trial assessed the pharmacokinetics across different ethnic groups, revealing variations in drug metabolism that may influence therapeutic outcomes .

作用機序

バンブテロールは、βアドレナリン受容体、特にβ2受容体を刺激することによって効果を発揮します。この刺激は、細胞内アデニルシクラーゼの活性化につながり、アデノシン三リン酸を環状アデノシン一リン酸(cAMP)に変換を触媒します。 cAMPのレベルの上昇は、気管支平滑筋の弛緩と、細胞、特に肥満細胞からの即時型過敏反応のメディエーターの放出の抑制につながります .

類似化合物との比較

バンブテロールは、テルブタリンなどの他のβアドレナリン受容体作動薬と比較されます。

テルブタリン: バンブテロールは、テルブタリンのプロドラッグであり、作用時間が長くなっています。

サルブタモール: どちらも喘息の治療に使用されますが、バンブテロールは作用時間が長くなっています。

フォルモテロール: 別の長時間作用型β作動薬ですが、薬物動態が異なります.

独自性

バンブテロールの独自性は、そのプロドラッグの性質にあり、他のβ作動薬と比較して、作用時間が長くなり、投与回数を減らすことができます .

類似化合物

- テルブタリン

- サルブタモール

- フォルモテロール

生物活性

Bambuterol hydrochloride is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of asthma and other conditions associated with bronchospasm. As a prodrug of terbutaline, it exhibits distinct pharmacological properties that contribute to its therapeutic efficacy.

Bambuterol acts by stimulating beta-2 adrenergic receptors, leading to the activation of adenyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle and inhibition of mediators involved in immediate hypersensitivity responses, particularly from mast cells . This mechanism underlies its effectiveness in alleviating bronchospasm and improving airflow in patients with asthma.

Pharmacokinetics

The pharmacokinetic profile of bambuterol reveals several key characteristics:

- Bioavailability : Approximately 20% following oral administration .

- Metabolism : It is primarily hydrolyzed by butyrylcholinesterase to terbutaline, with lung tissue playing a significant role in this metabolic pathway .

- Elimination Half-Life : The half-life of bambuterol is about 13 hours, while terbutaline has a half-life of approximately 21 hours .

- Peak Plasma Concentration : Peak concentrations of terbutaline occur 3.9 to 6.8 hours post-ingestion .

Clinical Studies

A comparative study demonstrated that once-daily administration of bambuterol (10 mg) is as effective and safe as terbutaline (0.075 mg/kg body weight) administered three times daily in children aged 2-5 years with asthma. The study involved 155 patients and lasted three months, showing no significant differences in efficacy between the two treatments. Both drugs exhibited good safety profiles, with mild to moderate adverse events reported .

Table: Summary of Clinical Study Findings

| Parameter | Bambuterol (10 mg) | Terbutaline (0.075 mg/kg) |

|---|---|---|

| Duration of Action | 24 hours | 8 hours |

| Morning PEF Improvement | 23.3 L/min | 16.9 L/min |

| Evening PEF Improvement | 20.6 L/min | 20.2 L/min |

| Adverse Events | Mild to Moderate | Mild to Moderate |

Adverse Effects

The adverse effects associated with bambuterol are similar to those observed with other beta-2 agonists and may include:

These effects are generally mild and transient, with plasma butyrylcholinesterase activity returning to baseline levels approximately two weeks after discontinuation .

Case Studies

In a pharmacokinetic study involving diverse ethnic groups, including Oriental and Caucasian children, researchers found that bambuterol's efficacy was consistent across different populations. The study highlighted the importance of understanding ethnic variations in drug metabolism and response, which can influence therapeutic outcomes .

特性

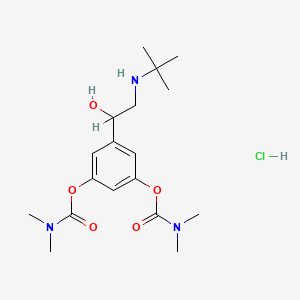

IUPAC Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZXOIAKUNOVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048550 | |

| Record name | Bambuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bambuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.69e-01 g/L | |

| Record name | Bambuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The pharmacologic effects of bambuterol are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |

| Record name | Bambuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

81732-65-2, 81732-46-9 | |

| Record name | Bambuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81732-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bambuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bambuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bambuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAMBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1850G1OVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bambuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。